molecular formula C11H12ClN3O2 B1465270 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1236033-21-8

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Katalognummer: B1465270
CAS-Nummer: 1236033-21-8
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: XGGUTWYJGILAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

The compound is systematically named tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate , reflecting its fused bicyclic core, substituents, and ester functional group. Key identifiers include:

  • CAS Number : 1236033-21-8
  • Synonyms :
    • 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-, 1,1-dimethylethyl ester
    • MFCD18427890
    • 7-Boc-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
    • Baricitinib Impurity 38

The IUPAC name follows conventions for fused heterocycles, where the pyrrolo[2,3-d]pyrimidine core is numbered to prioritize substituents in descending order of precedence (chlorine at position 4, tert-butyl ester at position 7).

Molecular Formula and Weight Analysis

Property Value Source
Molecular Formula C₁₁H₁₂ClN₃O₂
Molecular Weight 253.68 g/mol
Computed Mass 253.0618 (monoisotopic)

The molecular formula is consistent across databases, with the tert-butyl group contributing (C₄H₉O) to the ester moiety. The molecular weight aligns with theoretical calculations using PubChem’s computational tools.

Crystallographic Characterization via X-ray Diffraction

No direct crystallographic data for tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is reported in the literature. However, insights can be drawn from structurally related compounds:

  • Pyrrolo[2,3-d]pyrimidine Derivatives : X-ray structures of analogs (e.g., 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one) reveal distortions in pyrrole rings due to steric interactions from bulky substituents.
  • Tautomerism and Polarity : Solvent-dependent tautomerism in related azidopyrrolo[2,3-d]pyrimidines suggests the core may adopt different conformations, potentially influencing crystallization behavior.

Further experimental characterization is required to resolve its crystal packing and hydrogen-bonding patterns.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is unavailable, analogous structures provide interpretive frameworks:

  • ¹H-NMR :
    • Pyrrolo[2,3-d]pyrimidine Core : Peaks for pyrrole protons (δ 6.3–7.7 ppm) and aromatic protons (δ 8.5–9.0 ppm).
    • tert-Butyl Group : Singlet at δ 1.2–1.4 ppm (9H).
  • ¹³C-NMR :
    • Carboxylate : Carbonyl at δ 165–170 ppm.
    • Chlorine-Adjacent Carbon : δ 150–155 ppm.
Infrared (IR) Spectroscopy

Key IR features inferred from related compounds:

Functional Group Absorption (cm⁻¹) Assignment
C=O (ester) 1720–1750 Stretching
N–H (pyrrolo core) 3200–3500 Stretching (if present)
C–Cl 600–800 Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative UV data for pyrrolo[2,3-d]pyrimidines suggests λₘₐₓ in the range of 200–300 nm, with extended conjugation red-shifting absorption.

Mass Spectrometry
Ionization Mode Observed Mass (m/z) Fragmentation Path
Electron Ionization (EI) 253 (M⁺), 118 (M-Cl) Loss of chlorine atom
High-Resolution MS 253.0618 (M⁺) Confirmatory isotopic match

Comparative Analysis of Tautomeric Forms

The pyrrolo[2,3-d]pyrimidine core may exist in equilibrium with tautomeric forms, though the 7H form is stabilized by resonance:

Tautomer Stability Structural Features
7H (Dominant) High Conjugated π-system
5H (Minor) Low Disrupted aromaticity

Tautomerism is influenced by solvent polarity and hydrogen-bonding interactions, as observed in 2,4-diazidopyrrolo[2,3-d]pyrimidines. The tert-butyl ester’s steric bulk likely suppresses non-7H tautomers, favoring the canonical form.

Eigenschaften

IUPAC Name

tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGUTWYJGILAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS No. 1236033-21-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₁H₁₂ClN₃O₂
  • Molecular Weight : 253.68 g/mol
  • Purity : Typically >95% in commercial preparations
  • Storage Conditions : Recommended under inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic applications in autoimmune diseases and certain cancers.

Inhibition of JAK3

JAK3 is a key player in the signaling pathways of several cytokines and growth factors. The compound demonstrates potent inhibitory activity against JAK3, which can lead to reduced inflammation and modulation of immune responses.

Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-70.46Inhibition of cell proliferation
HCT1161.1Induction of apoptosis
K5620.75Cell cycle arrest at SubG1/G1 phase

These results indicate that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Immunomodulatory Effects

In addition to its anticancer properties, the compound's inhibition of JAK3 suggests potential applications in treating autoimmune diseases. By modulating immune responses, it may provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis.

Study on RET Kinase Inhibition

A study focused on pyrrolo[2,3-d]pyrimidine derivatives reported that modifications to the scaffold could enhance potency against RET kinase—an important target in thyroid cancer and non-small cell lung cancer. The study demonstrated that certain derivatives exhibited low nanomolar potency against both wild-type and mutant forms of RET .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolo[2,3-d]pyrimidines has revealed critical insights into how structural modifications affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring can significantly alter potency and selectivity towards specific kinases .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is recognized as an impurity in several pharmaceutical compounds, notably Baricitinib, which is used for the treatment of rheumatoid arthritis. The study of impurities like this compound is crucial in ensuring the safety and efficacy of pharmaceutical products. Research has indicated that understanding the behavior of such impurities can lead to improved drug formulations and therapeutic outcomes .

Inhibitory Activity Studies

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activities against various biological targets, including kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Focal Adhesion Kinase (FAK) and Pyk2, which are implicated in tumorigenesis and metastasis . Studies focusing on these inhibitory activities contribute to the development of novel anticancer therapies.

Antiviral Research

The structure of this compound suggests potential antiviral properties. Research into related compounds has demonstrated effectiveness against viral infections by targeting specific viral enzymes or pathways . This area of study is particularly relevant given the ongoing need for effective antiviral agents.

Case Study 1: Baricitinib Impurity Analysis

A detailed analysis was conducted on the impurity profiles of Baricitinib, where this compound was identified as a significant impurity. The study highlighted the importance of monitoring such impurities during the drug manufacturing process to ensure compliance with regulatory standards and patient safety .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Such findings underscore the importance of this compound in developing targeted cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 4, 5, 6, and 7 significantly altering chemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Cl (4), tert-butyl carboxylate (7) C₁₁H₁₂ClN₃O₂ 253.68
tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate Cl (4), Br (5), tert-butyl carboxylate (7) C₁₁H₁₁BrClN₃O₂ 345.59
5-Fluoro-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (4), F (5) C₆H₃ClFN₃ 173.56
tert-Butyl 6-benzoyl-4-oxo-5-phenyl-1,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate Benzoyl (6), phenyl (5), tert-butyl carboxylate (7) C₂₅H₂₂N₃O₃ 412.47
7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), I (5), CH₃ (6), tert-butyl (7) C₁₁H₁₃ClIN₃ 364.60

Key Observations :

  • Halogenation : Substitution at position 5 with halogens (F, Cl, Br, I) enhances electrophilicity, facilitating cross-coupling reactions .
  • Bulkier Groups : The tert-butyl carboxylate at position 7 improves solubility in organic solvents and stabilizes intermediates during synthesis .
  • Functionalization at Position 6 : Benzoyl or phenyl groups introduce steric hindrance, affecting reactivity and biological activity .
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
  • Procedure : Alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl chloroformate under basic conditions (e.g., NaH/THF) .
  • Yield: Not explicitly reported, but analogous Boc-protection reactions achieve 65–97% yields .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally proceeds through three major stages:

Each stage involves specific reagents and conditions optimized for yield and purity.

Formation of the Pyrrolo[2,3-d]pyrimidine Core

The core structure is typically synthesized via condensation and cyclization reactions starting from appropriately substituted precursors.

  • Starting materials: 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Cyclization: This intermediate undergoes addition condensation with formamidine salts in the presence of alkali to form the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
  • Reaction conditions: The condensation is carried out by dissolving formamidine salt and partial alkali in a solvent, adding the intermediate dropwise at 0–50 °C, followed by stirring for several hours at elevated temperatures (50–110 °C) to complete cyclization and elimination of hydrogen chloride.

This method yields the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is a crucial precursor for further functionalization.

Introduction of the Chloro Group

The chloro substituent at the 4-position is either retained from the cyclization step or introduced via chlorination reactions.

  • Chlorination reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to convert hydroxyl or amino groups to the chloro substituent.
  • Mechanism: These reagents facilitate substitution by converting hydroxyl groups into better leaving groups, allowing nucleophilic displacement by chloride ions.
  • Conditions: Reactions are typically conducted under reflux in inert solvents such as dichloromethane or chloroform, with careful temperature control to avoid decomposition.

This step ensures the presence of the reactive chloro group essential for subsequent nucleophilic substitutions or coupling reactions.

Esterification to Install the tert-Butyl Carboxylate Group

The tert-butyl ester is introduced by esterification of the carboxyl group at position 7.

  • Method: The carboxyl group is esterified with tert-butyl alcohol under acidic conditions, often using strong acids like sulfuric acid or catalytic amounts of p-toluenesulfonic acid.
  • Alternative: Protection of the carboxyl group as a tert-butyl ester can also be achieved by reacting the acid chloride derivative with tert-butanol.
  • Conditions: The reaction is typically performed under reflux with removal of water or by using dehydrating agents to drive the equilibrium toward ester formation.

This step stabilizes the carboxyl group during further synthetic manipulations and enhances compound solubility.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations (For Related Derivatives)

For derivatives such as tert-butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate, which share the core structure, advanced synthetic steps include:

  • Buchwald-Hartwig amination: Pd(OAc)₂ with X-Phos ligand and Cs₂CO₃ base in dioxane under nitrogen atmosphere to introduce nitrogen-containing substituents.
  • Protection/deprotection strategies: The tert-butyl group serves as a protecting group, removable by trifluoroacetic acid in dichloromethane.
  • Purification: Column chromatography on silica gel with gradient elution (ethyl acetate/hexane) isolates the desired product.

Optimization and Analytical Characterization

  • Optimization parameters: Catalyst loading (2–5 mol%), solvent choice (dioxane vs. toluene), temperature control (80–100 °C), and base selection (Cs₂CO₃ preferred) are critical for maximizing yield in cross-coupling steps.
  • Characterization: Confirmed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) using C18 columns and acetonitrile/water gradients.
  • Structural confirmation: X-ray crystallography and NOESY NMR provide detailed conformational and regiochemical information.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation & Cyclization 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, alkali, 0–110 °C Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core
2 Chlorination Thionyl chloride or phosphorus pentachloride, reflux in inert solvent Introduction/retention of chloro substituent at C4
3 Esterification tert-Butyl alcohol, acid catalyst (H₂SO₄ or p-TsOH), reflux Formation of tert-butyl ester at C7 carboxyl group
4 Pd-Catalyzed Amination (for derivatives) Pd(OAc)₂/X-Phos, Cs₂CO₃, dioxane, N₂ atmosphere, 80–100 °C Introduction of nitrogen substituents (e.g., morpholino)
5 Purification & Characterization Silica gel chromatography, NMR, HRMS, HPLC Isolation and confirmation of pure compound

Research Findings and Technical Advantages

  • The stepwise approach enables high regioselectivity and functional group tolerance.
  • Use of tert-butyl ester protects the carboxyl group during harsh reaction conditions.
  • Optimized palladium-catalyzed cross-coupling reactions improve yields and reduce by-products.
  • Analytical methods ensure structural integrity and purity, critical for pharmaceutical applications.
  • The synthetic route is scalable and adaptable for various substituted derivatives of the pyrrolo[2,3-d]pyrimidine scaffold.

Q & A

Q. What is the synthetic utility of tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate in medicinal chemistry?

This compound serves as a critical intermediate in synthesizing kinase inhibitors (e.g., Baricitinib, Tofacitinib) due to its reactive 4-chloro substituent and tert-butyl carbamate protecting group. The chlorine at position 4 undergoes nucleophilic substitution with amines or other nucleophiles, enabling diversification of the pyrrolo[2,3-d]pyrimidine scaffold. The tert-butyl group stabilizes the nitrogen at position 7 during synthesis, preventing unwanted side reactions .

Q. How is the compound characterized for purity and structural integrity in synthetic workflows?

Key analytical methods include:

  • 1H/13C NMR : Signals at δ 8.63–8.67 ppm (H-2) and δ 7.31–6.51 ppm (H-5/H-6) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., C11H12ClN3O2, MW 253.68) .
  • HPLC : Monitors purity (>95% typical for intermediates) .

Q. What safety precautions are required when handling this compound?

Classified as a toxic solid (UN 2811) , it requires:

  • Use of PPE (gloves, lab coat, goggles).
  • Handling in a fume hood to avoid inhalation.
  • Storage in airtight containers away from moisture .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl carbamate at position 7 reduces steric hindrance compared to bulkier protecting groups (e.g., tosyl), facilitating regioselective substitutions at position 4. This is critical in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations for attaching aryl/heteroaryl groups . Kinetic studies show that deprotection under acidic conditions (e.g., HCl/dioxane) proceeds quantitatively without side reactions .

Q. What strategies optimize nucleophilic substitution at position 4 when using weakly basic amines?

  • Catalytic HCl : Enhances reactivity of poorly nucleophilic amines (e.g., anilines) by protonating the pyrimidine ring, increasing electrophilicity at C-4 .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours at 120°C vs. 24 hours conventionally) while maintaining yields >80% .
  • Solvent selection : Polar aprotic solvents (DMF, NMP) improve solubility of aromatic amines .

Q. How can computational modeling predict the bioactivity of derivatives?

  • Docking studies : Analyze binding affinity to kinase targets (e.g., JAK3, BTK) by modeling the pyrrolo[2,3-d]pyrimidine core in ATP-binding pockets.
  • QSAR models : Correlate electronic effects (e.g., Hammett σ values of substituents) with inhibitory potency .

Q. What are common side reactions observed during scale-up synthesis, and how are they mitigated?

  • Dimethylation at N-7 : Occurs if excess methylating agents (e.g., MeI) are used. Controlled stoichiometry (1.1 eq. MeI) and Cs2CO3 as base minimize this .
  • Hydrolysis of the tert-butyl group : Avoided by using anhydrous conditions and excluding protic solvents during substitutions .

Contradictions and Troubleshooting

Q. Discrepancies in reported yields for amine substitutions: How to resolve?

Variations arise from differences in amine nucleophilicity and reaction conditions. For example:

  • Aliphatic amines (e.g., cyclopentylamine) achieve >90% yields in DMF at 80°C .
  • Aromatic amines (e.g., 4-aminophenol) require harsher conditions (120°C, catalytic HCl) for 70–80% yields .

Q. Why do some derivatives show poor solubility in biological assays?

The tert-butyl group increases hydrophobicity. Strategies include:

  • Introducing polar substituents (e.g., morpholine, piperazine) at position 4.
  • Using salt forms (e.g., hydrochlorides) for improved aqueous solubility .

Methodological Tables

Table 1: Optimization of Nucleophilic Substitution with Varied Amines

Amine TypeConditionsYield (%)Reference
Aliphatic aminesDMF, 80°C, 12 h85–94
Aromatic aminesNMP, 120°C, HCl (cat.), 6 h70–80
HeterocyclicDMSO, 100°C, 8 h65–75

Table 2: Analytical Data for Key Derivatives

Derivative1H NMR (δ, ppm)HRMS (m/z)Purity (HPLC)
4-Morpholino8.65 (s, H-2)320.132198.5%
4-Anilino8.63 (s, H-2)302.118997.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.